![molecular formula C14H20FNSi B1397766 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole CAS No. 1093066-71-7](/img/structure/B1397766.png)
1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole
Overview
Description
1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole is a useful research compound. Its molecular formula is C14H20FNSi and its molecular weight is 249.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that tert-butyldimethylsilyl (tbdms) derivatives are often used as protective groups in organic synthesis, particularly for alcohols . They react with various functional groups to form silyl ethers, which are stable and can be selectively deprotected when needed .
Mode of Action
The mode of action of 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole involves its interaction with its targets, leading to the formation of silyl ethers. The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent has been found to be effective, resulting in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .
Biochemical Pathways
It’s known that tbdms derivatives participate in various reactions, including nucleophilic substitutions and cross-coupling reactions . These reactions can lead to the formation of synthetically useful unsymmetrical diynes .
Pharmacokinetics
The stability of tbdms derivatives in various conditions suggests that they may have favorable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the formation of silyl ethers, which are stable and can be selectively deprotected when needed . This allows for the selective modification of functional groups in complex molecules, which is a crucial aspect of organic synthesis.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction of TBDMS derivatives with alcohols to form silyl ethers is accelerated by the presence of imidazole and dimethylformamide . Additionally, the stability of the resulting silyl ethers can be affected by the pH and temperature of the environment .
Biological Activity
1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C13H16F NOSi. It features a bicyclic indole structure with a tert-butyldimethylsilyl (TBDMS) protecting group and a fluorine atom at the 5-position. The synthesis typically involves the introduction of silyl groups to indole derivatives through various organic reactions, enhancing the stability and reactivity of the compound for further chemical transformations.
Antioxidant and Neuroprotective Properties
Research indicates that this compound exhibits potent monoamine oxidase B (MAO-B) inhibitory activity , which is crucial for neuroprotection. MAO-B is involved in the metabolism of neurotransmitters such as dopamine, and its inhibition can lead to increased levels of these neurotransmitters in the brain, potentially benefiting conditions like Parkinson's disease.
Anticancer Activity
In vitro studies have shown that compounds structurally related to this compound exhibit significant anticancer properties. For instance, compounds with similar indole frameworks have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of tubulin polymerization, which disrupts cancer cell division .
The biological activity of this compound can be attributed to several mechanisms:
- MAO-B Inhibition : By inhibiting MAO-B, the compound increases dopamine levels, which may alleviate symptoms in neurodegenerative diseases.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bcl-2 and Bax .
- Microtubule Disruption : The compound may also affect microtubule dynamics, which is essential for cell division, thereby contributing to its anticancer activity .
Case Studies and Research Findings
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole is , with a molecular weight of approximately 239.36 g/mol. The TBDMS group serves as a protective moiety, allowing for selective reactions without interference from other functional groups. The fluorine atom enhances the compound's reactivity and stability, making it a valuable intermediate in synthetic chemistry.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves:
- Protection of Indole : The indole nitrogen is protected using the TBDMS group to prevent unwanted reactions during subsequent steps.
- Fluorination : The introduction of the fluorine atom can be achieved through various methods, including electrophilic fluorination techniques.
- Deprotection : After the desired reactions are completed, the TBDMS group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF).
Scientific Research Applications
This compound has several key applications in scientific research:
Organic Synthesis
- Building Block : It serves as an important building block for synthesizing more complex indole derivatives. Its unique structure allows for various functionalizations, leading to the development of novel compounds with potential biological activities.
Medicinal Chemistry
- Pharmacophore Development : Researchers explore its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance bioavailability and metabolic stability, making it a candidate for drug development targeting various diseases.
Material Science
- Functional Materials : The compound is investigated for its role in creating functional materials, including polymers and coatings. Its chemical properties can be exploited to develop materials with specific functionalities, such as increased thermal stability or enhanced electrical conductivity.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in different contexts:
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Fluorinated Indoles in Drug Discovery :
- A study demonstrated that fluorinated indoles exhibit enhanced activity against certain cancer cell lines compared to their non-fluorinated counterparts. This suggests that incorporating fluorine into indole structures can lead to improved therapeutic profiles.
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Synthesis of Novel Indole Derivatives :
- Researchers utilized this compound as a precursor to synthesize a series of new indole-based compounds. These derivatives showed promising results in preliminary biological assays, indicating potential applications in treating neurological disorders.
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Material Development :
- Investigations into the use of this compound in polymer science revealed its effectiveness as a monomer for creating high-performance polymers with tailored properties for electronic applications.
Properties
IUPAC Name |
tert-butyl-(5-fluoroindol-1-yl)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNSi/c1-14(2,3)17(4,5)16-9-8-11-10-12(15)6-7-13(11)16/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRFDLMKVYMBEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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